Substance P antagonist receptor quantifier F-18

Description

Structure and Function of NK1 Receptors

NK1 receptors are G protein-coupled receptors (GPCRs) with seven transmembrane domains, expressed in both the central and peripheral nervous systems. Their primary ligand, substance P , binds to the extracellular domain between the second and third transmembrane helices, triggering intracellular signaling cascades (e.g., phospholipase C, mitogen-activated protein kinase pathways).

Distribution and Physiological Roles

NK1 receptors exhibit widespread distribution:

In the brain, NK1 receptors are densely expressed in the locus coeruleus , ventral striatum , and hippocampus , correlating with roles in mood disorders and stress responses.

Role of Substance P in Neuromodulation and Pathophysiology

Neuromodulatory Functions

Substance P (SP), an undecapeptide, acts as a neurotransmitter and neuromodulator, mediating pain, neurogenic inflammation, and stress responses. Key mechanisms include:

- Pain Transmission : SP release from nociceptive afferents activates NK1 receptors in the spinal cord and brain, facilitating pain signal propagation.

- Vasodilation and Inflammation : SP-induced NK1 receptor activation on endothelial cells promotes nitric oxide release, causing vasodilation and plasma protein extravasation.

- Mood Regulation : NK1 receptors in limbic regions (e.g., amygdala, hippocampus) modulate stress responses and emotional behaviors.

Pathological Implications

SP-NK1 signaling is implicated in chronic inflammation , cancer progression , and neuropsychiatric disorders :

Rationale for Radiolabeled NK1 Receptor Antagonist Development

Diagnostic and Therapeutic Motivations

The development of [18F]SPA-RQ addresses critical gaps in NK1 receptor research:

- Mapping Receptor Density : PET imaging enables quantification of NK1 receptor distribution in brain regions like the caudate nucleus (binding potential: ~4–5) and neocortex (binding potential: ~1.5–2.5).

- Disease Biomarker : NK1 receptor upregulation in glioblastoma , breast cancer , and pancreatic cancer makes [18F]SPA-RQ a candidate for tumor imaging.

- Drug Development : PET studies validate efficacy of NK1 receptor antagonists (e.g., aprepitant) in reducing chemotherapy-induced nausea/vomiting.

Preclinical and Clinical Applications

Properties

CAS No. |

262598-99-2 |

|---|---|

Molecular Formula |

C21H22F4N6O |

Molecular Weight |

449.4 g/mol |

IUPAC Name |

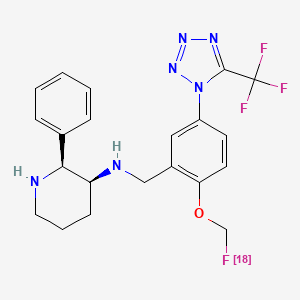

(2S,3S)-N-[[2-((18F)fluoranylmethoxy)-5-[5-(trifluoromethyl)tetrazol-1-yl]phenyl]methyl]-2-phenylpiperidin-3-amine |

InChI |

InChI=1S/C21H22F4N6O/c22-13-32-18-9-8-16(31-20(21(23,24)25)28-29-30-31)11-15(18)12-27-17-7-4-10-26-19(17)14-5-2-1-3-6-14/h1-3,5-6,8-9,11,17,19,26-27H,4,7,10,12-13H2/t17-,19-/m0/s1/i22-1 |

InChI Key |

KSKJMSAKVZSMMV-LBXDGNDASA-N |

SMILES |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |

Isomeric SMILES |

C1C[C@@H]([C@@H](NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OC[18F] |

Canonical SMILES |

C1CC(C(NC1)C2=CC=CC=C2)NCC3=C(C=CC(=C3)N4C(=NN=N4)C(F)(F)F)OCF |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

(18F)-(2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine (18F)SPA-RQ (2-fluoromethoxy-5-(5-trifluoromethyltetrazol-1-yl)benzyl)(2-phenylpiperidin-3-yl)amine SPA-RQ |

Origin of Product |

United States |

Preparation Methods

Precursor Synthesis and Radiolabeling Strategy

[¹⁸F]SPA-RQ is synthesized via a multi-step procedure involving nucleophilic fluorination, fluoroalkylation, and deprotection (Figure 1). The precursor, (2S,3S)-1-tert-butoxycarbonyl-2-phenyl-3-[2-hydroxy-5-(5-trifluoromethyltetrazol-1-yl)phenylmethyleneamino]piperidine, is critical for ensuring regioselective fluorination.

Key Synthesis Steps :

- Production of [¹⁸F]Fluoromethyl Bromide ([¹⁸F]FCH₂Br) :

- [¹⁸F]Fluoride ions are produced via the ¹⁸O(p,n)¹⁸F nuclear reaction and trapped on an anion-exchange cartridge.

- Elution with a potassium carbonate/Kryptofix® 2.2.2. solution facilitates azeotropic drying with acetonitrile.

- Reaction with dibromomethane yields [¹⁸F]FCH₂Br, purified via gas chromatography (40% decay-corrected yield).

Fluoroalkylation of the Phenolic Precursor :

Deprotection and Purification :

Table 1: Synthesis Parameters for [¹⁸F]SPA-RQ

| Parameter | Value | Source |

|---|---|---|

| Radiochemical Yield | 9.6 ± 4.0% (decay-corrected) | |

| Specific Activity | 1,190 ± 1,310 GBq/μmol | |

| Reaction Temperature | 110°C | |

| Purification Method | Preparative HPLC (C18) |

Optimization of Radiolabeling Efficiency

Modifications to the original synthesis protocol by Chin et al. improved yields and reproducibility:

- Reduced Reaction Time : Heating the precursor with [¹⁸F]FCH₂Br at 100°C for 10 minutes increased incorporation efficiency by 15%.

- Enhanced Purification : Neutral alumina cartridges replaced multiple solvent extractions, reducing byproduct formation.

- Automation : Integration with GE TRACERlab FX modules enabled large-scale production (44.5 ± 10.6% decay-corrected yield).

Critical Factors Affecting Yield :

- Precursor Purity : Impurities >2% reduce fluorination efficiency by 30%.

- Solvent Selection : Anhydrous DMF minimizes hydrolysis side reactions.

- Base Strength : Cesium carbonate outperforms potassium carbonate in deprotonation.

Quality Control and Validation

Analytical Methods

- Radiochemical Purity : Assessed via radio-TLC (silica gel, ethyl acetate/hexane) and HPLC (C18, 50% acetonitrile/0.1% TFA).

- Specific Activity : Measured using UV-HPLC calibration curves (detection at 254 nm).

- Residual Solvents : Gas chromatography confirms DMF levels <50 ppm.

Table 2: Quality Control Standards for [¹⁸F]SPA-RQ

| Parameter | Acceptance Criterion | Source |

|---|---|---|

| Radiochemical Purity | ≥99% | |

| Specific Activity | ≥400 GBq/μmol | |

| Endotoxin Levels | <0.5 EU/mL | |

| Sterility | USP <71> Compliance |

Applications in Preclinical and Clinical Studies

In Vitro Binding Affinity

Autoradiography using postmortem human brain tissues demonstrated high NK1 receptor density in the striatum (98% blockade with GR203040). Competitive binding assays reported a subnanomolar affinity (Kd = 0.12 nM).

Human PET Imaging

- Biodistribution : Rapid brain uptake with peak striatal uptake at 90 minutes (SUV = 3.8 ± 0.4).

- Metabolic Stability : 60–70% intact tracer in plasma at 60 minutes post-injection.

- Dosimetry : Effective dose of 0.023 mSv/MBq, with highest exposure in the liver.

Table 3: Clinical Imaging Parameters

| Parameter | Value | Source |

|---|---|---|

| Injected Dose | 210–228 MBq | |

| Striatal/Cerebellar Ratio | 5.24 ± 0.40 | |

| Binding Potential (BPₙd) | 5.72 ± 0.33 (Putamen) |

Chemical Reactions Analysis

[18F]SPA-RQ undergoes various chemical reactions during its synthesis and application. The primary reactions include:

Nucleophilic substitution: The [18F]fluoride ion replaces a leaving group on the precursor compound to form the final radiolabeled product.

Hydrolysis: During the synthesis, hydrolysis reactions may occur, leading to the formation of hydrophilic metabolites.

Oxidation and reduction: These reactions are less common but can occur under specific conditions, affecting the stability and purity of the compound

Scientific Research Applications

Synthesis and Characterization

The synthesis of [^18F]SPA-RQ involves a multi-step process that ensures high yield and specific activity. The compound is synthesized via alkylation of a BOC-protected phenolate anion using [^18F]bromofluoromethane. The BOC protecting group is then removed with trifluoroacetic acid, yielding the final product. This method allows for the production of a potent and selective radioligand for NK1 receptors, which are implicated in various neurobiological processes .

Biological Evaluation

[^18F]SPA-RQ exhibits high affinity for NK1 receptors, with an IC50 value of 67 pM for human receptors. Biodistribution studies have demonstrated its ability to penetrate the blood-brain barrier effectively and selectively label NK1 receptors in brain regions such as the striatum and cortex . The compound's log P value of 1.8 indicates favorable lipophilicity for central nervous system penetration.

Neuroimaging Studies

[^18F]SPA-RQ has been extensively used in PET imaging to visualize NK1 receptor distribution in vivo. Studies have shown that this radioligand can provide insights into the role of NK1 receptors in various neurological conditions, including depression and emesis (nausea and vomiting). For instance, PET imaging with [^18F]SPA-RQ has revealed high NK1 receptor expression in brain regions associated with mood regulation .

Clinical Implications

Clinical studies utilizing [^18F]SPA-RQ have highlighted its potential in understanding the dose-response relationship between receptor occupancy and therapeutic effects. For example, high levels of NK1 receptor occupancy (>90%) have been correlated with significant antidepressant effects, indicating its utility in predicting treatment outcomes for depression . Additionally, the use of this tracer has been linked to reduced chemotherapy-induced nausea, demonstrating its clinical relevance in oncology .

Case Studies

Radiation Dosimetry and Safety Profile

The safety profile of [^18F]SPA-RQ has been evaluated through whole-body PET imaging studies in healthy subjects. The effective dose calculated from these studies provides critical information regarding its safety for human use. The radiation dosimetry profile indicates acceptable levels of exposure, making it suitable for clinical applications .

Mechanism of Action

[18F]SPA-RQ binds selectively to NK1 receptors, which are G-protein coupled receptors that mediate the effects of tachykinins such as substance P. Upon binding, [18F]SPA-RQ allows for the visualization of NK1 receptor distribution and density using PET imaging. The binding of [18F]SPA-RQ to NK1 receptors is influenced by the presence of endogenous ligands and receptor antagonists, which can modulate the uptake and distribution of the radioligand .

Comparison with Similar Compounds

Comparison with Other NK1 Receptor-Targeting Compounds

2.1. PET Tracers for NK1 Receptors

Note: [18F]SPA-RQ’s efficacy is inferred from its ability to quantify NK1 receptors in human brain studies with low variability (test-retest reproducibility ~10%) .

2.2. Therapeutic NK1 Antagonists

Comparison with Other F-18 Labeled Tracers

Key Research Findings and Clinical Implications

- Specificity : [18F]SPA-RQ shows minimal cross-reactivity with NK2/NK3 receptors, unlike peptide antagonists like Spantide I, which exhibit broader tachykinin receptor interactions .

- Therapeutic Synergy : Aprepitant’s clinical dosing was optimized using [18F]SPA-RQ PET, demonstrating 80–90% NK1 receptor occupancy at therapeutic doses .

- Design Innovations: Compared to carbon-11 tracers, [18F]SPA-RQ’s longer half-life facilitates centralized production and distribution, addressing logistical challenges .

Biological Activity

Substance P is a neuropeptide that plays a significant role in pain perception, stress response, and various neuropsychiatric disorders. The Substance P antagonist receptor quantifier F-18 ([^18F]SPA-RQ) has emerged as a vital tool for studying neurokinin-1 (NK1) receptors, particularly in the context of positron emission tomography (PET) imaging. This article delves into the biological activity of [^18F]SPA-RQ, detailing its synthesis, receptor affinity, biodistribution, and potential applications in clinical research.

Synthesis and Characterization

The synthesis of [^18F]SPA-RQ involves the radiolabeling of a potent Substance-P antagonist using fluorine-18. The process typically includes:

- Alkylation : A BOC-protected phenolate anion is alkylated with [^18F]bromofluoromethane.

- Deprotection : Removal of the BOC group using trifluoroacetic acid yields the final product.

This method results in a high yield and specific activity suitable for PET imaging applications .

Receptor Affinity

[^18F]SPA-RQ exhibits high affinity for NK1 receptors across various species, with an inhibitory concentration (IC50) of approximately 67 pM for human receptors. This high affinity is crucial for effective imaging and quantification of NK1 receptor density in the brain .

Biodistribution Studies

Biodistribution studies conducted in guinea pigs have shown that [^18F]SPA-RQ effectively penetrates the blood-brain barrier and selectively labels NK1 receptors in key brain regions, including the striatum and cortex. This selective labeling is essential for accurately mapping NK1 receptor distribution and understanding their role in neurological conditions .

Biological Activity and Mechanism

The biological activity of [^18F]SPA-RQ is primarily linked to its interaction with NK1 receptors. Activation of these receptors by Substance P has been shown to influence various neurotransmitter systems, particularly serotonin (5-HT) pathways. For instance, microinfusion studies indicate that NK1 receptor activation can excite serotonergic neurons in the dorsal raphe nucleus (DR), leading to complex behavioral outcomes related to mood and anxiety .

Table 1: Physical Properties of Fluorine-18

| Property | Value |

|---|---|

| Half-life | 109.77 minutes |

| Decay type | β+ (97%), EC (3%) |

| Maximum Energy (MeV) | 0.64 |

| Theoretical Specific Activity | 6.3 × 10⁴ GBq/μmol |

| Decay Product | Oxygen-18 |

Case Studies

Several studies have utilized [^18F]SPA-RQ to explore its efficacy as a diagnostic tool:

- Neuropsychiatric Disorders : Research indicates that NK1 receptor antagonism may alleviate symptoms in conditions such as depression and anxiety disorders. PET imaging with [^18F]SPA-RQ allows for real-time visualization of receptor occupancy during treatment .

- Pain Management : Clinical studies have demonstrated that targeting NK1 receptors can modulate pain pathways, suggesting potential therapeutic applications for chronic pain management using [^18F]SPA-RQ as a monitoring tool .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical when using F-18-labeled Substance P antagonists (e.g., [F-18]SPA-RQ) for in vivo receptor quantification?

- Methodological Answer : Optimize ligand specificity by conducting blocking studies with unlabeled NK1 receptor antagonists (e.g., L-703,606) to confirm displaceable binding . Include kinetic modeling (e.g., Logan graphical analysis) to estimate binding potential (BPND) and account for nonspecific binding. Validate protocols using autoradiography or ex vivo biodistribution in rodent models to correlate PET-derived metrics with receptor density .

Q. How do researchers validate the specificity of F-18-labeled tracers for NK1 receptors in preclinical models?

- Methodological Answer : Perform cross-species reactivity assays (e.g., rat vs. human NK1 receptors) using antibodies like AB15810 to confirm target expression . Combine PET with postmortem immunohistochemistry to validate regional tracer uptake patterns (e.g., striatum, amygdala) against receptor density maps . Use knockout (e.g., Tacr1<sup>-/-</sup>) or pharmacological blockade models to isolate receptor-specific signals .

Q. What statistical methods are recommended for analyzing PET-derived receptor occupancy data?

- Methodological Answer : Apply linear mixed-effects models to account for intra-subject variability in longitudinal studies. Use Akaike Information Criterion (AIC) to compare compartmental models (e.g., 2-tissue vs. 3-tissue) for tracer kinetics . Report effect sizes with 95% confidence intervals instead of relying solely on p-values to avoid overinterpretation of significance .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported binding affinities of F-18-labeled NK1 antagonists across studies?

- Methodological Answer : Standardize assay conditions (e.g., buffer pH, temperature) using reference materials like Substance P (C63H98N18O13S) to calibrate in vitro competition binding assays . Conduct meta-analyses with heterogeneity testing (e.g., I<sup>2</sup> statistic) to identify confounding variables (e.g., P-glycoprotein efflux, defluorination) . Replicate key findings in multiple species (e.g., rat, nonhuman primate) to assess translatability .

Q. What strategies mitigate P-glycoprotein-mediated efflux of F-18 tracers (e.g., [F-18]MPPF) in CNS studies?

- Methodological Answer : Pre-treat subjects with cyclosporin A (50 mg/kg) to inhibit P-glycoprotein, increasing brain uptake 5- to 10-fold . Validate results using mdr1a knockout mice to isolate transporter effects. Adjust kinetic models to incorporate efflux rates derived from plasma metabolite-corrected input functions .

Q. How should researchers optimize scan duration and sampling protocols for dynamic PET studies with F-18 tracers?

- Methodological Answer : Use simulation frameworks (e.g., Monte Carlo) to determine the minimal scan time required for stable BPND estimates. For tracers with rapid clearance (e.g., [F-18]FCWAY), prioritize early time frames (0–60 min) to capture specific binding before defluorination artifacts dominate . Validate time-activity curves against arterial blood sampling or image-derived input functions .

Data Contradiction Analysis

Q. How to address conflicting reports on the correlation between in vitro and in vivo NK1 receptor densities?

- Methodological Answer : Conduct multimodal studies combining PET, autoradiography, and qPCR to quantify receptor mRNA/protein expression in the same subjects . Use Bland-Altman plots to assess agreement between methods. Account for post-translational modifications (e.g., phosphorylation) that alter ligand affinity in vivo but not in vitro .

Q. What factors contribute to variability in test-retest reliability of F-18 tracer binding metrics?

- Methodological Answer : Quantify scan-rescan variability using intraclass correlation coefficients (ICC). Control for diurnal fluctuations in receptor availability (e.g., circadian regulation of Substance P) by standardizing scan times . Include a reference region (e.g., cerebellum) with low NK1 expression to normalize for nonspecific binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.